2-Methylheptacosane

CAS No.: 69198-91-0

Cat. No.: VC19373709

Molecular Formula: C28H58

Molecular Weight: 394.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69198-91-0 |

|---|---|

| Molecular Formula | C28H58 |

| Molecular Weight | 394.8 g/mol |

| IUPAC Name | 2-methylheptacosane |

| Standard InChI | InChI=1S/C28H58/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(2)3/h28H,4-27H2,1-3H3 |

| Standard InChI Key | NIYAMIIVLUIWBI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCC(C)C |

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

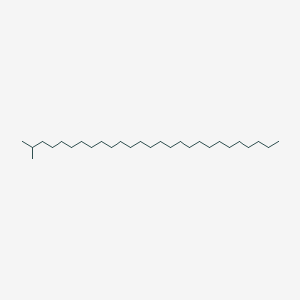

2-Methylheptacosane (C₂₈H₅₈) is a saturated hydrocarbon with a molecular weight of 394.76 g/mol . Its branched structure distinguishes it from linear alkanes, imparting distinct thermal and solubility behaviors. The methyl group at the C-2 position introduces steric effects that influence packing efficiency in crystalline states .

Physical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 406.2 ± 8.0 °C (760 mmHg) | |

| Density | 0.8 ± 0.1 g/cm³ | |

| Flash Point | 155.4 ± 11.7 °C | |

| Vapor Pressure | 0.0 ± 0.4 mmHg (25°C) | |

| Enthalpy of Vaporization | 111.9 kJ/mol (463 K) |

The compound is insoluble in water but soluble in organic solvents such as hexane and ethers. Its low vapor pressure and high thermal stability make it suitable for high-temperature applications .

Synthesis and Chemical Reactivity

Synthesis Pathways

2-Methylheptacosane is synthesized via:

-

Catalytic Hydrogenation: Alkene precursors are hydrogenated using catalysts like palladium or nickel.

-

Grignard Reactions: Coupling of alkyl halides with carbonyl compounds, followed by reduction .

-

Wittig Coupling: Chiral phosphonium salts react with aldehydes to form branched alkanes, as demonstrated in enantioselective syntheses of related methyl-branched hydrocarbons .

Reactivity

As a saturated hydrocarbon, 2-methylheptacosane exhibits limited reactivity. Key reactions include:

-

Combustion:

This exothermic reaction releases ~40 kJ/g. -

Halogenation: Under UV light, it undergoes free-radical substitution with halogens (e.g., bromine) to form haloalkanes.

Biological Significance

Role in Insect Cuticular Hydrocarbons

2-Methylheptacosane is a critical component of cuticular hydrocarbons (CHCs) in insects such as Rhyzopertha dominica (lesser grain borer) and Tribolium castaneum (red flour beetle). CHCs serve dual roles:

-

Desiccation Resistance: Hydrocarbon layers reduce water loss .

-

Chemical Communication: Methyl-branched alkanes modulate pheromone signaling, influencing mating and aggregation behaviors .

Association with Pesticide Resistance

Comparative studies of phosphine-resistant and susceptible insect strains revealed elevated 2-methylheptacosane levels in resistant populations. For example:

-

In T. castaneum, resistant strains exhibited 2.5-fold higher concentrations (p = 0.013 × 10⁻³) in homogenized body extracts .

-

Similar trends were observed in R. dominica, where cuticular 2-methylheptacosane levels correlated with reduced pesticide permeability .

Industrial and Material Science Applications

Lubricants and Polymer Additives

The compound’s linear-branched hybrid structure enhances lubricity in high-stress environments. It is used in:

-

Synthetic Lubricants: Reduces friction in automotive engines.

-

Polymer Plasticizers: Improves flexibility in polyethylene films .

Cosmetic Formulations

2-Methylheptacosane’s inertness and low toxicity make it a candidate for:

Pharmaceutical Extractables

GC/Q-TOF analyses identified 2-methylheptacosane as a semi-volatile extractable in polyethylene drug containers. Classified under Cramer Class I (low toxicity), it poses minimal risk in medical applications .

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

Solid-Phase Microextraction (SPME)

Direct immersion SPME coupled with GC-MS enables quantification in biological samples, with detection limits of 0.1 ng/μL .

| Parameter | Value |

|---|---|

| Flash Point | 155.4 ± 11.7 °C |

| Autoignition Temperature | >300 °C |

| Toxicity (LD₅₀, oral) | >5,000 mg/kg (rat) |

While 2-methylheptacosane is minimally toxic, proper ventilation is recommended during handling to avoid aerosol formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume